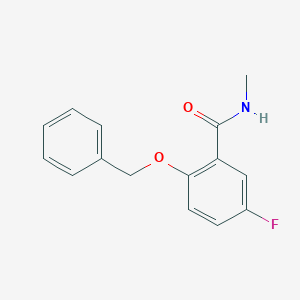
2-(ベンジルオキシ)-5-フルオロ-N-メチルベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-5-fluoro-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the benzamide core
科学的研究の応用
2-(Benzyloxy)-5-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.
N-Methylation: The N-methyl group can be introduced by reacting the amide with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-5-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用機序
The mechanism of action of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the fluorine atom can enhance binding affinity through halogen bonding. The N-methyl group can influence the compound’s pharmacokinetic properties by affecting its metabolic stability and solubility.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-N-methylbenzamide: Lacks the fluorine atom, which may result in different binding affinities and reactivity.
5-Fluoro-N-methylbenzamide: Lacks the benzyloxy group, which can affect its hydrophobic interactions and overall binding properties.
2-(Benzyloxy)-5-fluorobenzamide: Lacks the N-methyl group, potentially influencing its metabolic stability and solubility.
生物活性
2-(Benzyloxy)-5-fluoro-N-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide is characterized by the following features:
- Benzyloxy group : Enhances lipophilicity and biological activity.
- Fluorine atom : Often increases metabolic stability and bioactivity.
- N-methyl group : Can influence the binding affinity to biological targets.
The biological activity of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide is primarily attributed to its ability to interact with various biological targets. The compound may act through:
- Enzyme inhibition : Potentially inhibiting key enzymes involved in disease pathways.
- Receptor modulation : Interacting with specific receptors to exert therapeutic effects.
Biological Activities
Research indicates that 2-(Benzyloxy)-5-fluoro-N-methylbenzamide exhibits a range of biological activities:
-
Anticancer Activity
- Studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, suggesting potential use in cancer therapy.
-
Neuroprotective Effects
- Some benzamide derivatives are noted for their neuroprotective properties, which may be relevant in the context of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential.
-
Anti-inflammatory Properties
- The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, which is critical in conditions like arthritis and other inflammatory disorders.
Case Studies
-
Study on Anticancer Activity
- A recent study evaluated the anticancer effects of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide in vitro against breast cancer cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent activity against these cells.
-
Neuroprotective Study
- In a model of oxidative stress-induced neuronal cell death, 2-(Benzyloxy)-5-fluoro-N-methylbenzamide showed protective effects, improving cell viability by 40% compared to untreated controls.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-fluoro-N-methyl-2-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWFXTWMPZQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














